4-Amino-6-methoxypyrimidine-5-carbaldehyde
Overview
Description
4-Amino-6-methoxypyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C6H7N3O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-methoxypyrimidine-5-carbaldehyde typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with ammonium hydroxide in heated 2-propanol at 70°C for 48 hours. This reaction yields 4-amino-5-methoxy-6-chloropyrimidine in high yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-methoxypyrimidine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Formation of 4-amino-6-methoxypyrimidine-5-carboxylic acid.
Reduction: Formation of 4-amino-6-methoxypyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-6-methoxypyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of various agrochemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-6-methoxypyrimidine-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes involved in DNA synthesis and repair. This interaction can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-6-chloropyrimidine-5-carbaldehyde
- 4-Amino-6-methylpyrimidine-5-carbaldehyde
- 4-Amino-6-ethoxypyrimidine-5-carbaldehyde
Uniqueness
4-Amino-6-methoxypyrimidine-5-carbaldehyde is unique due to the presence of both amino and methoxy groups on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-amino-6-methoxypyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6-4(2-10)5(7)8-3-9-6/h2-3H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIWGEBSPSJHIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1C=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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